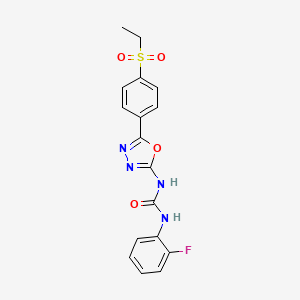
1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(4-(Ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea is a useful research compound. Its molecular formula is C17H15FN4O4S and its molecular weight is 390.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-(4-(ethylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(2-fluorophenyl)urea represents a novel class of urea derivatives that have garnered attention for their potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H15N3O3S
- Molecular Weight : 319.36 g/mol
- CAS Number : Not available
The structure consists of an oxadiazole ring linked to an ethylsulfonyl phenyl group and a fluorophenyl moiety, which may contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit various biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of This compound are summarized below.
Anticancer Activity
Several studies have explored the anticancer potential of oxadiazole derivatives:
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of reactive oxygen species (ROS) levels.
- It has been shown to inhibit cell proliferation in various cancer cell lines, including bladder cancer cells (T24), with IC50 values indicating potent activity.
-
Case Study Findings :
- A study reported that a related oxadiazole derivative demonstrated significant antiproliferative activity against T24 cells with an IC50 value of 4.58 ± 0.24 μM after 48 hours of treatment .
- The compound's selectivity index was favorable, showing low cytotoxicity against normal human bladder epithelial cells (IC50 > 30 μM), suggesting a promising therapeutic window .
Urease Inhibition
The structural similarity to known urease inhibitors suggests potential activity in this area:
- Compounds in this class have shown effective urease inhibition, which is relevant for conditions such as gastric ulcers and certain types of cancer. For instance, derivatives with similar functional groups have been reported to exhibit IC50 values ranging from 16 to 21 μM against urease .
Structure-Activity Relationship (SAR)
The biological activity of oxadiazole derivatives is closely linked to their structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Ethylsulfonyl Group | Enhances solubility and activity |
| Fluorophenyl Moiety | Increases binding affinity |
| Oxadiazole Ring | Essential for biological activity |
This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy.
Propiedades
IUPAC Name |
1-[5-(4-ethylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4O4S/c1-2-27(24,25)12-9-7-11(8-10-12)15-21-22-17(26-15)20-16(23)19-14-6-4-3-5-13(14)18/h3-10H,2H2,1H3,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWUYFOQJPGALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














